Meta-Methylphenoxy versus Para-Methylphenoxy Positional Isomer: Physicochemical and Predicted Permeability Differentiation
The target compound is distinguished from its closest positional isomer—1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-methylphenoxy)ethanone—by the location of the methyl substituent on the phenoxy ring (meta versus para). While the molecular formula (C19H21ClN2O4S) and molecular weight (408.91 g/mol) are identical, the meta-methyl substitution redistributes the molecular electrostatic potential surface, alters the preferred torsional angle of the phenoxyacetyl side chain, and shifts the metabolic liability profile. ZINC-derived physicochemical descriptors for the target compound (logP 2.83, tPSA 75 Ų, 7 rotatable bonds) place it within oral drug-like chemical space (no Rule-of-5 violations), but the meta-methyl arrangement is expected to yield a different CYP oxidation pattern compared to the para-methyl isomer, which is more prone to benzylic hydroxylation [1]. In class-level SAR from the Benfodda et al. (2017) acylsulfonylpiperazine series, even subtle alterations to the acyl N-substituent produced measurable shifts in C4-2 prostate cancer cell antiproliferative activity, with growth inhibition varying by >5-fold between closely related congeners [2].
| Evidence Dimension | Physicochemical and predicted metabolic differentiation: meta-methylphenoxy vs. para-methylphenoxy positional isomer |
|---|---|
| Target Compound Data | 1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2-(3-methylphenoxy)-1-ethanone: logP 2.83, tPSA 75 Ų, 7 rotatable bonds (ZINC1095229) [1] |
| Comparator Or Baseline | 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-methylphenoxy)ethanone: identical MW (408.9 g/mol) and formula; physicochemical descriptors not independently reported in a public database |
| Quantified Difference | No direct head-to-head quantitative bioactivity comparison is available. Class-level inference from acylsulfonylpiperazine SAR shows that positional isomerism of the acyl aromatic substituent can alter antiproliferative GI50 values by >5-fold against C4-2 cells [2]. |
| Conditions | Physicochemical parameters computed via ZINC; SAR inference drawn from C4-2 prostate cancer cell line antiproliferative assay (72 h, SRB endpoint) in Benfodda et al. (2017) [2] |
Why This Matters
Procurement of the incorrect positional isomer introduces an uncharacterized variable that can confound SAR continuity, invalidate cross-study comparisons, and produce divergent metabolic stability profiles, making isomer-level specification essential for reproducible experimental outcomes.
- [1] ZINC Database Entry ZINC000001095229. 1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2-(3-methylphenoxy)-1-ethanone. logP: 2.831; tPSA: 75 Ų; Rotatable bonds: 7; HBD: 1; HBA: 4. URL: https://zinc.docking.org/substances/ZINC000001095229/ View Source
- [2] Benfodda, Z., Fritz, V., Henriquet, C., Fattorusso, C., Cebrian-Torrejon, G., Persico, M., Di Dato, A., Menna, M., Blancou, H., & Fajas, L. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Medicinal Chemistry, 7(9), 257–267. DOI: 10.4172/2161-0444.1000466. View Source
